molecular formula C16H12Cl2N6O3 B4123486 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-nitrophenyl)urea

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-nitrophenyl)urea

Cat. No.: B4123486
M. Wt: 407.2 g/mol
InChI Key: KWDFSVSBILCRQB-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a nitrophenyl urea moiety

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N6O3/c17-13-6-1-10(7-14(13)18)8-23-9-19-15(22-23)21-16(25)20-11-2-4-12(5-3-11)24(26)27/h1-7,9H,8H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDFSVSBILCRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea typically involves a multi-step process. One common synthetic route starts with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate to form the intermediate 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole. This intermediate is subsequently reacted with 4-nitrophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzyl group and nitrophenyl urea moiety contribute to the compound’s binding affinity and specificity. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-aminophenyl)urea
  • N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-methylphenyl)urea
  • N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-chlorophenyl)urea

Uniqueness

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(4-nitrophenyl)urea is unique due to the presence of both the dichlorobenzyl and nitrophenyl groups, which impart distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-nitrophenyl)urea

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